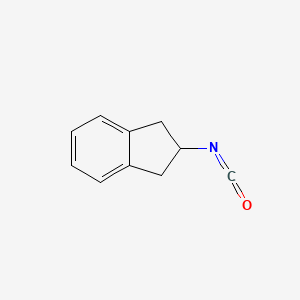![molecular formula C20H21FN2O3 B2438918 (3-fluoro-4-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2109277-97-4](/img/structure/B2438918.png)
(3-fluoro-4-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-fluoro-4-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C20H21FN2O3 and its molecular weight is 356.397. The purity is usually 95%.
BenchChem offers high-quality (3-fluoro-4-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-fluoro-4-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorofunctionalization of Ketones
Research by Stavber, Jereb, and Zupan (2002) demonstrates the potential of using fluorine atom transfer reagents for the direct fluorofunctionalization of ketones. This method, involving the use of 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Accufluor NFTh), successfully transforms methoxy or hydroxy substituted derivatives of various ketones to their corresponding α-fluoro derivatives (Stavber, Jereb, & Zupan, 2002).
Synthesis of P2X7 Antagonists
Chrovian et al. (2018) explored a dipolar cycloaddition reaction to synthesize novel P2X7 antagonists. Among these, compounds with structures similar to the queried chemical were shown to exhibit robust P2X7 receptor occupancy at low doses in rats. This research highlights the potential of these compounds in the treatment of mood disorders (Chrovian et al., 2018).
Fluorination of Hydroxy-Substituted Organic Molecules
Zupan, Iskra, and Stavber (1995) investigated the fluorination of hydroxy-substituted organic molecules using various N–F class fluorinating reagents. This study is significant for understanding the fluorination processes relevant to the compound (Zupan, Iskra, & Stavber, 1995).
Synthesis of Highly Substituted 8-Azabicyclo[3.2.1]octanes
Rumbo et al. (1996) discussed the transformation of 3-hydroxy-4-pyridones into 4-methoxy-3-oxidopyridinium ylides, which can undergo cycloaddition to create highly functionalized azabicyclo[3.2.1]octane moieties. This synthesis pathway could be relevant for producing compounds similar to the queried chemical (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).
Crystal Structure and DFT Study
Huang et al. (2021) conducted a study involving crystal structure and density functional theory (DFT) analysis of certain compounds with benzene rings and boric acid ester intermediates, which are structurally related to the compound . Their research offers insights into the molecular structure and physicochemical properties of such compounds (Huang et al., 2021).
Propiedades
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-25-18-8-5-13(10-17(18)21)20(24)23-14-6-7-15(23)12-16(11-14)26-19-4-2-3-9-22-19/h2-5,8-10,14-16H,6-7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEHEWUMMAGOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2C3CCC2CC(C3)OC4=CC=CC=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Fluoro-4-methoxybenzoyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(2-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2438835.png)
![4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid](/img/structure/B2438838.png)
![[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2438840.png)
![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2438841.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2438846.png)
![1h-Indole,4-[4-[(3,4-dichlorophenyl)methyl]-1-piperazinyl]-,dihydrochloride](/img/structure/B2438847.png)

![3-(4-fluorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2438849.png)



![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea](/img/structure/B2438857.png)
